molecular formula C15H17ClN2OS2 B7469762 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide

Cat. No. B7469762
M. Wt: 340.9 g/mol
InChI Key: MGKISALUDDVAQP-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies.

Mechanism of Action

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide inhibits BCR signaling by selectively targeting Bruton's tyrosine kinase (BTK), a key signaling molecule in the BCR pathway. BTK is essential for the activation of downstream signaling pathways, including the PI3K-AKT-mTOR pathway, which promotes cell survival and proliferation. By inhibiting BTK, N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide blocks the activation of these downstream pathways, leading to apoptosis and cell death in B-cell malignancies.
Biochemical and Physiological Effects:
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BCR signaling, N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and proliferation. N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models of CLL.

Advantages and Limitations for Lab Experiments

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide has several advantages for lab experiments, including its specificity for BTK and its potent anti-tumor activity in preclinical models of B-cell malignancies. However, N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide has some limitations, including its poor solubility and bioavailability, which may limit its clinical development.

Future Directions

For the development of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide include the optimization of its pharmacokinetic properties and the evaluation of its efficacy in clinical trials. N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide may also have potential applications in other BCR-dependent diseases, such as autoimmune disorders and transplant rejection. Additionally, the combination of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide with other anti-cancer agents may enhance its anti-tumor activity and improve its clinical efficacy.

Synthesis Methods

The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride, which is then reacted with 4-amino-1,3-thiazole-2-carboxamide to form N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide. This compound is then reacted with cyclopentylmagnesium bromide to form N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide.

Scientific Research Applications

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide has been shown to selectively inhibit B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cell malignancies.

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS2/c16-13-7-6-12(21-13)11-9-20-15(17-11)18-14(19)8-5-10-3-1-2-4-10/h6-7,9-10H,1-5,8H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKISALUDDVAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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